Ezetimibe-glucuronide

描述

Synthesis Analysis

Ezetimibe is extensively metabolized in the liver and intestine to form ezetimibe-glucuronide through the action of UDP-glucuronosyltransferase enzymes, particularly UGT1A1, UGT1A3, and UGT2B15. The formation of this glucuronide is a critical step in the pharmacokinetic profile of ezetimibe, facilitating its excretion and recycling within the body (Ghosal et al., 2004).

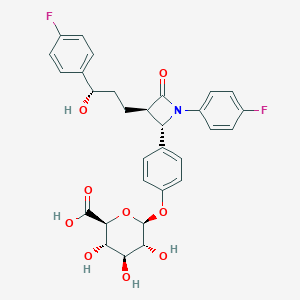

Molecular Structure Analysis

Ezetimibe-glucuronide's molecular structure, featuring a glucuronic acid moiety linked to the parent compound, is essential for its biological activity. This modification significantly impacts the compound's solubility and facilitates its transport and excretion via the bile and urine. The precise molecular interactions between ezetimibe-glucuronide and its target, the Niemann-Pick C1-Like 1 (NPC1L1) protein, are crucial for inhibiting cholesterol absorption (Garcia-Calvo et al., 2005).

Chemical Reactions and Properties

Ezetimibe-glucuronide's formation through glucuronidation and its subsequent interaction with the NPC1L1 receptor are key chemical reactions underpinning its mechanism of action. This metabolite binds specifically to NPC1L1, inhibiting cholesterol uptake. Its chemical properties, including stability and solubility, are optimized for effective interaction with this receptor and efficient excretion from the body.

Physical Properties Analysis

The physical properties of ezetimibe-glucuronide, such as its solubility in water and organic solvents, are tailored for its role as a metabolite involved in the enterohepatic circulation. These properties ensure that after exerting its therapeutic effect in the intestine, ezetimibe-glucuronide can be efficiently transported back to the liver for excretion or recycling (Kosoglou et al., 2005).

Chemical Properties Analysis

Ezetimibe-glucuronide's chemical properties, including its reactivity and interactions with various enzymes and transporters, play a significant role in its pharmacokinetic and pharmacodynamic profiles. Its ability to undergo enterohepatic recirculation contributes to the drug's prolonged effect and necessitates careful consideration in patients with liver dysfunction, as it may affect the drug's disposition and efficacy (Patrick et al., 2002).

科学研究应用

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Ezetimibe is an effective cholesterol absorption inhibitor. A significant portion of Ezetimibe is metabolized within the intestinal mucosa to form an equally active glucuronyl-derivative, known as Ezetimibe-glucuronide . Ezetimibe labeled with deuterium is used for drug metabolism studies .

Methods of Application

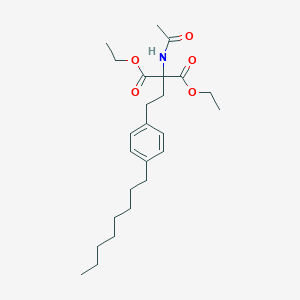

[2H5] fluorobenzene is applied to prepare [2H4] ezetimibe. Stable isotope labeled ezetimibe is obtained in seven steps with a 29.3% overall yield. Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, is also synthesized .

Results or Outcomes

The synthesis of deuterium labeled ezetimibe and its glucuronide conjugate allows for detailed drug metabolism studies .

Understanding the Effects of Hepatic Impairment on Drug Disposition

Specific Scientific Field

This application is in the field of Clinical Pharmacology .

Summary of the Application

Ezetimibe (EZE) is a selective cholesterol absorption inhibitor. Hepatic impairment significantly increases the systemic exposure of EZE and its main active phenolic glucuronide, EZE-Ph .

Methods of Application

A carbon tetrachloride (CCl4)-induced hepatic failure rat model is combined with in vitro experiments to explore altered EZE and EZE-Ph disposition caused by hepatic impairment .

Results or Outcomes

The plasma exposure of EZE and EZE-Ph increased by 11.1- and 4.4-fold in CCl4-induced rats following an oral administration of 10 mg/kg EZE, and by 2.1- and 16.4-fold after an intravenous injection .

Quantification in Human Plasma

Specific Scientific Field

This application is in the field of Bioanalytical Chemistry .

Summary of the Application

A liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was developed to quantify ezetimibe (EZM) and its major glucuronide (ezetimibe glucuronide, EZM-G) in human plasma simultaneously .

Methods of Application

The analytes were purified by solid phase extraction (SPE) without hydrolysis. Separation of the analytes was achieved using acetonitrile-water (0.08% formic acid) (70:30, v/v) as the mobile phase at a flow rate of 0.8 mL/min on an Agilent Extend C18 column .

Results or Outcomes

The analytical method was linear over the concentration range of 0.1-20 ng/mL for EZM and 0.5-200 ng/mL for EZM-G. This method was reproducible and reliable, and was successfully used to analyze human plasma samples for application in a bioequivalence study .

Glycemic Control

Specific Scientific Field

This application is in the field of Endocrinology .

Summary of the Application

Given the increased risk of incident diabetes and the side effects on glycemic control with statin treatment, statin and ezetimibe combination therapy has been widely used .

Methods of Application

This application involves the use of ezetimibe in combination with statins for the treatment of diabetes .

Results or Outcomes

The combination of statins and ezetimibe has been shown to improve glycemic control in patients with diabetes .

Safety of Ezetimibe in Lipid-Lowering Treatment

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Ezetimibe is often used in combination with other lipid-lowering agents. The safety of ezetimibe in lipid-lowering treatment has been studied extensively .

Methods of Application

Randomised controlled trials and cohort studies that compared ezetimibe with placebo, standard care, or other lipid-lowering agents with at least six months (or 24 weeks) follow-up duration were included .

Results or Outcomes

The studies found that ezetimibe was generally well-tolerated and safe for use in lipid-lowering treatment .

Synthesis of Deuterium Labeled Ezetimibe and its Glucuronide Conjugate

Specific Scientific Field

This application is in the field of Chemistry .

Summary of the Application

Ezetimibe labeled with deuterium is used for drug metabolism studies . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, was also synthesized .

Methods of Application

[2H5] fluorobenzene was applied to prepare [2H4] ezetimibe. Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield .

Results or Outcomes

The synthesis of deuterium labeled ezetimibe and its glucuronide conjugate allows for detailed drug metabolism studies .

安全和危害

未来方向

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432454 | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe-glucuronide | |

CAS RN |

190448-57-8 | |

| Record name | Ezetimibe glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZETIMIBE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

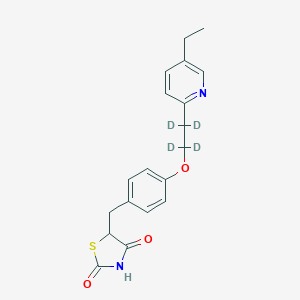

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)

![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)